3-chloro-N'-hydroxybenzenecarboximidamide

Overview

Description

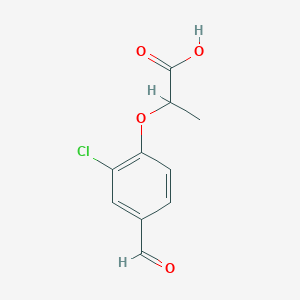

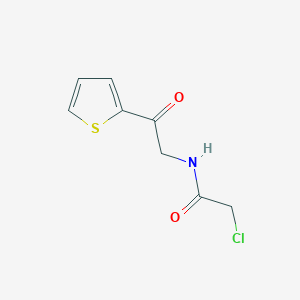

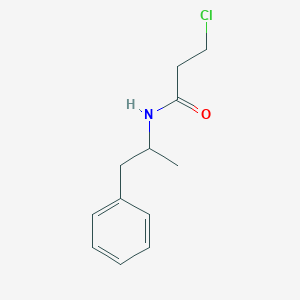

3-chloro-N’-hydroxybenzenecarboximidamide, also known as (Z)-4-chloro-N’-hydroxybenzene-1-carboximidamide , is a chemical compound with the linear formula C7H7ClN2O . It has a molecular weight of 170.6 and is typically found in a solid form .

Molecular Structure Analysis

The InChI code for 3-chloro-N’-hydroxybenzenecarboximidamide is 1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,7H,9H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the compound.Physical And Chemical Properties Analysis

3-chloro-N’-hydroxybenzenecarboximidamide is a solid at room temperature . It has a melting point of 114 - 118 degrees Celsius . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 334.6±44.0 °C at 760 mmHg .Scientific Research Applications

Photolytic Transformations

Research on 3-chloro-N'-hydroxybenzenecarboximidamide has explored its photolytic transformations. In a study by Nikitina and Sheridan (2002), irradiation of a related compound led to the formation of various intermediates, including quinoimines and ketenimines. These transformations highlight the potential of 3-chloro-N'-hydroxybenzenecarboximidamide in photolytic studies and applications (Nikitina & Sheridan, 2002).

Synthesis and Characterization of Complexes

The compound has been involved in the synthesis of Schiff base ligands and their copper(II) and cobalt(II) complexes, as investigated by Ahmadi and Amani (2012). These complexes, characterized by various spectroscopic methods, indicate the relevance of 3-chloro-N'-hydroxybenzenecarboximidamide in the preparation and study of metal complexes (Ahmadi & Amani, 2012).

Soil Metabolism Studies

A study by Briggs and Ogilvie (1971) on 3-chloro-4-methoxyaniline, a structurally similar compound, in soil highlighted the transformation into various coupling products. This research is indicative of the environmental interactions and soil metabolism of related chloro-aniline compounds, suggesting potential areas for studying 3-chloro-N'-hydroxybenzenecarboximidamide (Briggs & Ogilvie, 1971).

Chromogenic System Applications

The use of related chloro-hydroxy compounds in chromogenic systems, as described by Fossati and Prencipe (2010), shows the application potential in clinical assays. These systems are used for assaying uric acid in biological fluids, suggesting that 3-chloro-N'-hydroxybenzenecarboximidamide could be explored in similar biochemical and clinical applications (Fossati & Prencipe, 2010).

Isotopic Abundance Studies

Trivedi et al. (2016) investigated the impact of biofield energy treatment on isotopic abundance ratios in 1-Chloro-3-nitrobenzene, a compound related to 3-chloro-N'-hydroxybenzenecarboximidamide. The altered isotope effects could indicate potential applications in studying isotopic variations and physical properties of chloro-hydroxy compounds (Trivedi et al., 2016).

Safety and Hazards

This compound is considered harmful if swallowed, inhaled, or absorbed through the skin . It can cause eye, skin, and respiratory tract irritation . In case of contact, it’s recommended to flush the affected area with water and seek medical aid immediately . The compound should be stored in a cool, dry place in a tightly closed container .

Mechanism of Action

Target of Action

It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is known that the compound can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that the compound may interact with its targets through the formation of oximes.

Biochemical Pathways

Given its potential role in the synthesis of antidepressant molecules, it may be involved in pathways related to neurotransmitter synthesis and regulation .

Result of Action

Given its potential role in the synthesis of antidepressant molecules, it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems .

Action Environment

It is generally recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .

properties

IUPAC Name |

3-chloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAJMVHDMUWQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944826 | |

| Record name | 3-Chloro-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N'-hydroxybenzenecarboximidamide | |

CAS RN |

1319746-47-8, 22179-77-7 | |

| Record name | [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorobenzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)